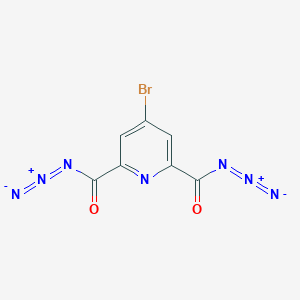![molecular formula C8H9N B14239585 Bicyclo[2.2.2]octa-2,5,7-trien-2-amine CAS No. 573929-58-5](/img/structure/B14239585.png)
Bicyclo[2.2.2]octa-2,5,7-trien-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[22It is a derivative of bicyclo[2.2.2]octa-2,5,7-triene, which is a compound of significant interest due to its unique molecular geometry and reactivity . The structure of bicyclo[2.2.2]octa-2,5,7-trien-2-amine consists of a bicyclic framework with three ethylene bridges and an amine group attached to one of the bridgehead carbons.
Vorbereitungsmethoden
The synthesis of bicyclo[2.2.2]octa-2,5,7-trien-2-amine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between benzene and acetylene, followed by functionalization to introduce the amine group . The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the cycloaddition process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
Bicyclo[2.2.2]octa-2,5,7-trien-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, bromine for halogenation, and strong acids or bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the compound can lead to the formation of fully saturated bicyclo[2.2.2]octane derivatives .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]octa-2,5,7-trien-2-amine has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex organic compounds. In the industry, it can be used in the production of polymers and other advanced materials due to its unique structural properties .
Wirkmechanismus
The mechanism of action of bicyclo[2.2.2]octa-2,5,7-trien-2-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, influencing their function and activity . The specific pathways involved depend on the context of its use, such as in drug design or material science.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octa-2,5,7-trien-2-amine can be compared with other similar compounds, such as bicyclo[2.2.2]octa-2,5-diene and bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride . These compounds share the bicyclic framework but differ in the functional groups attached to the structure.
Eigenschaften
CAS-Nummer |
573929-58-5 |
|---|---|
Molekularformel |
C8H9N |
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
bicyclo[2.2.2]octa-2,5,7-trien-2-amine |
InChI |
InChI=1S/C8H9N/c9-8-5-6-1-3-7(8)4-2-6/h1-7H,9H2 |
InChI-Schlüssel |
OGZMVDVPCNJZQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C=CC1C=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)

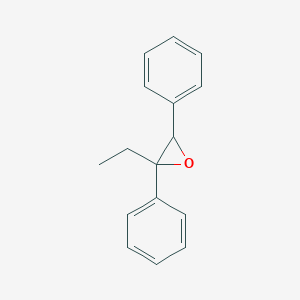
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
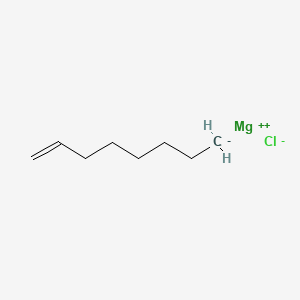
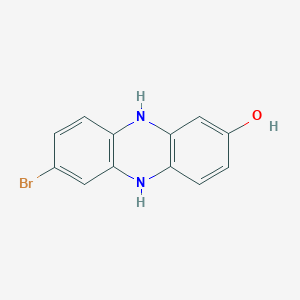

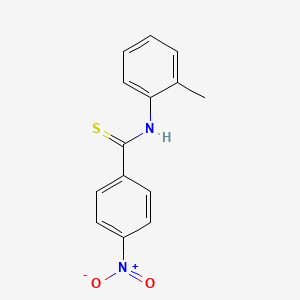

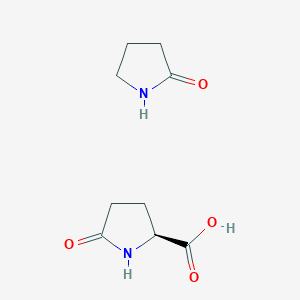
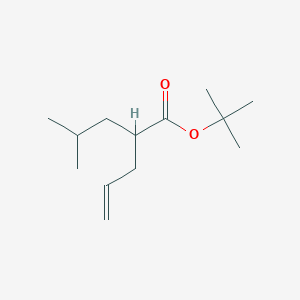
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
